molecular formula C16H12O2 B8337874 Naphthalene, 2,7-bis(2-propynyloxy)- CAS No. 20009-44-3

Naphthalene, 2,7-bis(2-propynyloxy)-

Cat. No.: B8337874
CAS No.: 20009-44-3
M. Wt: 236.26 g/mol
InChI Key: MTMDDUQOOHMEJH-UHFFFAOYSA-N
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Description

Naphthalene, 2,7-bis(2-propynyloxy)- (CAS: 20009-44-3) is a naphthalene derivative substituted at the 2- and 7-positions with propynyloxy groups (OCH₂C≡CH). Its molecular formula is C₁₄H₁₀O₂, with a linear alkyne moiety in each substituent, enabling unique reactivity such as participation in click chemistry or cross-coupling reactions . The compound is synthesized via nucleophilic substitution, where naphthol derivatives react with propargyl bromide in the presence of K₂CO₃ in DMF, forming ether linkages . This synthesis mirrors methods for related alkynyloxy-naphthalenes, though positional isomerism (e.g., 2,6- vs. 2,7-substitution) significantly impacts properties .

Properties

CAS No.

20009-44-3

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2,7-bis(prop-2-ynoxy)naphthalene

InChI

InChI=1S/C16H12O2/c1-3-9-17-15-7-5-13-6-8-16(18-10-4-2)12-14(13)11-15/h1-2,5-8,11-12H,9-10H2

InChI Key

MTMDDUQOOHMEJH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C=CC(=C2)OCC#C

Origin of Product

United States

Comparison with Similar Compounds

2,6-Bis(prop-2-ynyloxy)naphthalene (CAS: Not specified)

  • Structural Differences : Substitution at the 2,6-positions introduces steric and electronic variations. The 2,6-isomer exhibits a distorted naphthalene ring geometry due to closer proximity of substituents, as observed in crystallographic studies .
  • Synthetic Challenges : The 2,6-isomer was unintentionally formed during attempts to synthesize coordination polymers, highlighting the sensitivity of regioselectivity to reaction conditions .
  • Applications : Positional isomers may serve distinct roles in materials science; the 2,7-isomer’s linear symmetry could favor polymer backbone integration, while the 2,6-isomer might enhance steric hindrance in supramolecular assemblies.

1,7-Bis(2-propynyloxy)naphthalene (CAS: 20009-42-1)

  • Substitution Pattern : Substitution at 1,7-positions creates a meta-like arrangement, reducing conjugation compared to the para-oriented 2,7-isomer. This affects electronic transitions and UV absorption profiles .
  • Reactivity : The 1-position’s proximity to the naphthalene ring’s edge may increase susceptibility to oxidative degradation compared to the 2,7-derivative.

Table 1: Positional Isomer Comparison

Property 2,7-Bis(propynyloxy) 2,6-Bis(propynyloxy) 1,7-Bis(propynyloxy)
Symmetry Para-substituted Ortho-substituted Meta-substituted
Synthetic Yield* High Low (byproduct) Moderate
Crystallinity Likely high Distorted packing Not reported

Comparison with Substituent Variants

Dimethyl 2,7-Naphthalenedicarboxylate (CAS: 2549-47-5)

  • Functional Groups : Replaces propynyloxy with ester groups (COOCH₃).
  • Polarity and Solubility : Higher polarity due to ester moieties increases water solubility compared to the hydrophobic propynyloxy derivative .
  • Applications : Used in polymer synthesis (e.g., polyesters), whereas the propynyloxy variant’s alkynes enable functionalization in conductive materials .

2,7-Dimethoxynaphthalene (CAS: Not specified)

  • Electronic Effects : Methoxy groups are electron-donating, enhancing naphthalene’s aromatic π-system reactivity. Propynyloxy groups, in contrast, are weakly electron-withdrawing due to sp-hybridized carbons.
  • Melting Point : 2,7-Dimethoxynaphthalene melts at 138°C , whereas the propynyloxy analog’s melting point is likely lower due to reduced crystallinity from bulky substituents.

Table 2: Substituent Effects

Compound Substituent Melting Point (°C) Key Reactivity
2,7-Bis(propynyloxy) OCH₂C≡CH Not reported Click chemistry, Sonogashira
Dimethyl 2,7-naphthalenedicarboxylate COOCH₃ Not reported Ester hydrolysis, polymerization
2,7-Dimethoxynaphthalene OCH₃ 138 Electrophilic substitution

Functional Group Comparisons

Acetohydrazide Derivatives (e.g., 2,2'-(Naphthalene-2,7-diylbis(oxy))bis(acetohydrazide))

  • Hydrogen Bonding : Hydrazide groups (–NH–CO–) enable hydrogen bonding, enhancing solubility in polar solvents and biological activity .

Brominated Derivatives (e.g., 2,7-Bis(bromomethyl)naphthalene)

  • Reactivity : Bromomethyl groups facilitate polymerization or nucleophilic substitution, unlike the alkyne-driven reactivity of propynyloxy groups .
  • Synthetic Steps : Brominated derivatives require multi-step synthesis (e.g., Wohl-Ziegler bromination) , whereas propynyloxy compounds are synthesized in fewer steps .

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